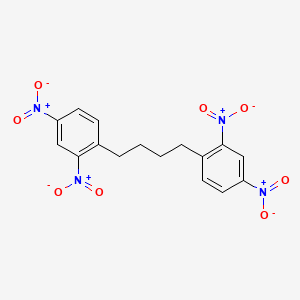
1,1'-(Butane-1,4-diyl)bis(2,4-dinitrobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Butane-1,4-diyl)bis(2,4-dinitrobenzene) is an organic compound characterized by its unique structure, which includes a butane-1,4-diyl linker connecting two 2,4-dinitrobenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Butane-1,4-diyl)bis(2,4-dinitrobenzene) typically involves the reaction of 1,4-dibromobutane with 2,4-dinitrophenyl derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(Butane-1,4-diyl)bis(2,4-dinitrobenzene) undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, bases like sodium hydroxide, solvents like DMF or DMSO.
Major Products:
Reduction: 1,1’-(Butane-1,4-diyl)bis(2,4-diaminobenzene)
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1’-(Butane-1,4-diyl)bis(2,4-dinitrobenzene) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,1’-(Butane-1,4-diyl)bis(2,4-dinitrobenzene) exerts its effects is primarily through its interactions with nucleophiles. The nitro groups act as strong electron-withdrawing groups, making the aromatic rings more susceptible to nucleophilic attack. This property is exploited in various chemical reactions and applications.
Comparison with Similar Compounds
- 1,1’-(2-Butene-1,4-diyl)bis(2,4-dinitrobenzene)
- 1,1’-(1,3-Butadiyne-1,4-diyl)bis(2,4-dinitrobenzene)
Comparison: 1,1’-(Butane-1,4-diyl)bis(2,4-dinitrobenzene) is unique due to its butane-1,4-diyl linker, which provides flexibility and different reactivity compared to its analogs with unsaturated linkers like butene or butadiyne. This flexibility can influence the compound’s physical properties and reactivity, making it suitable for specific applications where rigidity or planarity is not desired.
Properties
CAS No. |
90817-32-6 |
|---|---|
Molecular Formula |
C16H14N4O8 |
Molecular Weight |
390.30 g/mol |
IUPAC Name |
1-[4-(2,4-dinitrophenyl)butyl]-2,4-dinitrobenzene |
InChI |
InChI=1S/C16H14N4O8/c21-17(22)13-7-5-11(15(9-13)19(25)26)3-1-2-4-12-6-8-14(18(23)24)10-16(12)20(27)28/h5-10H,1-4H2 |
InChI Key |
NPKFZCXJDQEJIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCCCC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14351793.png)
![N-{2-[(Benzenesulfonyl)amino]-5-(diethylamino)phenyl}acetamide](/img/structure/B14351801.png)
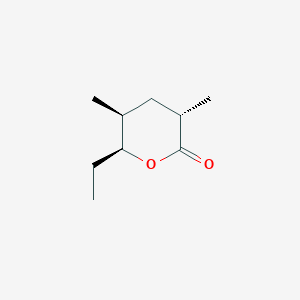
![{2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolan-4-YL}methanol](/img/structure/B14351819.png)
stannane](/img/structure/B14351820.png)


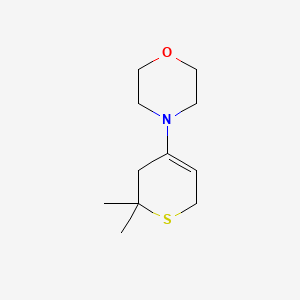
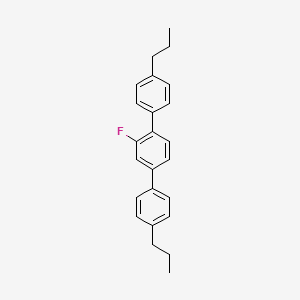
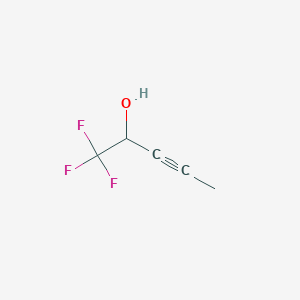
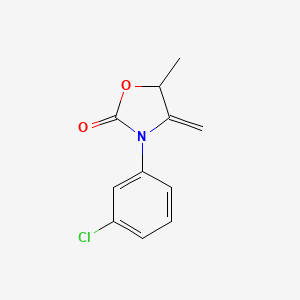
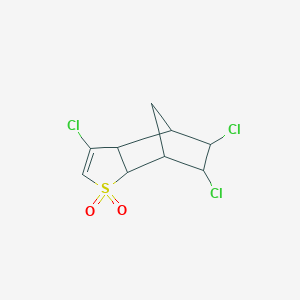
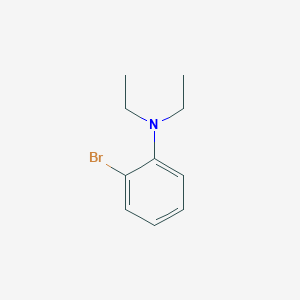
![[(tert-Butylsulfanyl)methyl]carbamyl fluoride](/img/structure/B14351854.png)
